molecular formula C20H27F6N3S B14916932 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea

Cat. No.: B14916932
M. Wt: 455.5 g/mol
InChI Key: LNADJEGLTQCNJD-MRXNPFEDSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea is a compound known for its significant role in the field of organocatalysis. This compound is particularly noted for its ability to activate substrates and stabilize partially developing negative charges in transition states through double hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea involves its ability to form double hydrogen bonds with substrates. This interaction stabilizes the transition state and lowers the activation energy of the reaction. The molecular targets include various functional groups such as carbonyls and imines, which are activated through hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea is unique due to its specific structural features that enhance its catalytic efficiency and selectivity. The presence of the piperidinylmethyl group provides additional steric and electronic effects, making it a versatile catalyst in various organic transformations .

Properties

Molecular Formula

C20H27F6N3S

Molecular Weight

455.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-3,3-dimethyl-1-piperidin-1-ylbutan-2-yl]thiourea

InChI

InChI=1S/C20H27F6N3S/c1-18(2,3)16(12-29-7-5-4-6-8-29)28-17(30)27-15-10-13(19(21,22)23)9-14(11-15)20(24,25)26/h9-11,16H,4-8,12H2,1-3H3,(H2,27,28,30)/t16-/m1/s1

InChI Key

LNADJEGLTQCNJD-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)C(CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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